molecular formula C9H6FNO2S B2549778 Isoquinoline-6-sulfonyl fluoride CAS No. 1934467-56-7

Isoquinoline-6-sulfonyl fluoride

Cat. No.: B2549778
CAS No.: 1934467-56-7
M. Wt: 211.21
InChI Key: OPTGZNFRKOIQSE-UHFFFAOYSA-N
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Description

Isoquinoline-6-sulfonyl fluoride is a chemical compound with the molecular formula C9H6FNO2S. It is a derivative of isoquinoline, a nitrogen-containing heteroaromatic compound, and features a sulfonyl fluoride group at the 6-position of the isoquinoline ring.

Safety and Hazards

The safety information for Isoquinoline-6-sulfonyl fluoride includes pictograms GHS05 and GHS07 . The signal word is “Danger” and the hazard statements include H302 and H314 .

Future Directions

The past decade has witnessed remarkable growth of catalytic transformations in organic sulfur (VI) fluoride chemistry . Sulfonyl fluorides are expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-6-sulfonyl fluoride can be synthesized through several methods. One common approach involves the direct sulfonylation of isoquinoline derivatives using sulfonyl fluoride reagents. For instance, the reaction of isoquinoline with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-6-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Isoquinoline-6-sulfonyl fluoride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the sulfonyl fluoride group on the isoquinoline ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

isoquinoline-6-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-14(12,13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTGZNFRKOIQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934467-56-7
Record name isoquinoline-6-sulfonyl fluoride
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